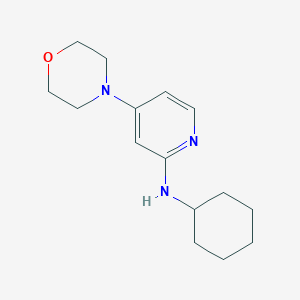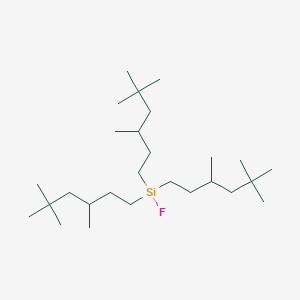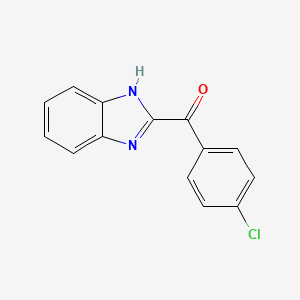
(1H-Benzimidazol-2-yl)(4-chlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHANONE,1H-BENZIMIDAZOL-2-YL(4-CHLOROPHENYL)- is a compound that belongs to the benzimidazole family. Benzimidazoles are a class of heterocyclic aromatic organic compounds that have significant biological and pharmacological activities. The benzimidazole nucleus is a constituent of many bioactive compounds, making it a crucial structure in medicinal chemistry .
Métodos De Preparación
The synthesis of METHANONE,1H-BENZIMIDAZOL-2-YL(4-CHLOROPHENYL)- can be achieved through various synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Wallach synthesis: This method uses the dehydrogenation of imidazolines.
From alpha halo-ketones: This involves the reaction of alpha halo-ketones with o-phenylenediamine.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.
Análisis De Reacciones Químicas
METHANONE,1H-BENZIMIDAZOL-2-YL(4-CHLOROPHENYL)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
METHANONE,1H-BENZIMIDAZOL-2-YL(4-CHLOROPHENYL)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of METHANONE,1H-BENZIMIDAZOL-2-YL(4-CHLOROPHENYL)- involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with enzymes and receptors, inhibiting their activity and affecting various biological processes. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparación Con Compuestos Similares
METHANONE,1H-BENZIMIDAZOL-2-YL(4-CHLOROPHENYL)- can be compared with other benzimidazole derivatives, such as:
(1-allyl-1H-benzimidazol-2-yl)-[4-(3-benzylamino-propoxy)-3-methyl-benzofuran-2-yl]-methanone: Known for its antifungal activity.
Polyhalogenobenzimidazoles: These compounds have inhibitory activity against casein kinases.
S-substituted 4,6-dibromo- and 4,6-dichloro-2-mercaptobenzimidazoles: These have antiprotozoal and antibacterial activities.
The uniqueness of METHANONE,1H-BENZIMIDAZOL-2-YL(4-CHLOROPHENYL)- lies in its specific chemical structure, which imparts distinct biological and chemical properties compared to other benzimidazole derivatives.
Propiedades
Número CAS |
27099-25-8 |
|---|---|
Fórmula molecular |
C14H9ClN2O |
Peso molecular |
256.68 g/mol |
Nombre IUPAC |
1H-benzimidazol-2-yl-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C14H9ClN2O/c15-10-7-5-9(6-8-10)13(18)14-16-11-3-1-2-4-12(11)17-14/h1-8H,(H,16,17) |
Clave InChI |
LTWRVZHVZXZEEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


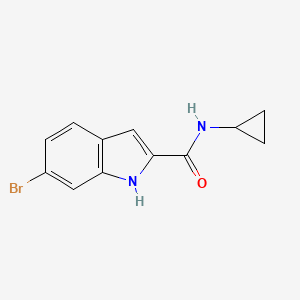
![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002440.png)
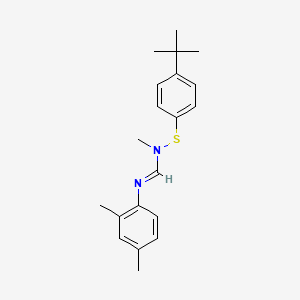
![1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene](/img/structure/B14002447.png)
![Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide](/img/structure/B14002452.png)
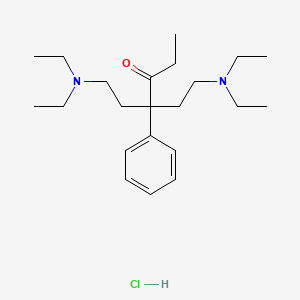
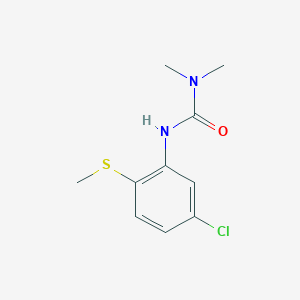
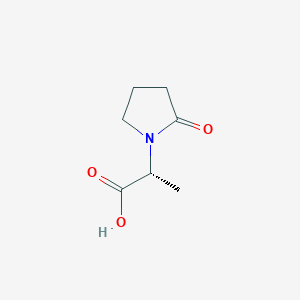

![1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone](/img/structure/B14002486.png)
![2-[(4-Hydroxy-3,5-dimethylphenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14002494.png)
![3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B14002495.png)
